molecular formula C15H12N4O4 B11051059 6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile

Cat. No. B11051059
M. Wt: 312.28 g/mol
InChI Key: WNFJEGOEZWFCKM-UHFFFAOYSA-N
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Description

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile is a complex heterocyclic compound This compound features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic structure, and includes various functional groups such as amino, hydroxy, methoxyphenyl, dioxo, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the amino and hydroxy groups can be achieved through nucleophilic substitution reactions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the dioxo groups can be incorporated through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The carbonitrile group can undergo condensation reactions with amines to form imines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the dioxo groups can produce diols. Substitution reactions involving the amino group can lead to a variety of substituted derivatives, expanding the compound’s chemical diversity.

Scientific Research Applications

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through biological assays and clinical studies.

    Industry: Its unique chemical properties may find applications in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism by which 6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their function. The presence of multiple functional groups allows for diverse interactions, such as hydrogen bonding, hydrophobic interactions, and covalent modifications, which can influence the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and potential biological activities.

    Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic structures and have similar functional groups, making them relevant for comparison.

Uniqueness

What sets 6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile apart is its specific combination of functional groups and the pyrrolo[3,4-c]pyridine core

properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,5-dihydropyrrolo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C15H12N4O4/c1-23-8-4-2-7(3-5-8)15(22)11-9(6-16)12(17)18-13(20)10(11)14(21)19-15/h2-5,22H,1H3,(H,19,21)(H3,17,18,20)

InChI Key

WNFJEGOEZWFCKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=C(C(=O)NC(=C3C#N)N)C(=O)N2)O

Origin of Product

United States

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